molecular formula C11H15N3O3 B5142167 N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide

N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide

Cat. No. B5142167
M. Wt: 237.25 g/mol
InChI Key: AXUJOSRNBLNROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as HPPME, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory compounds in the body. N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the body's antioxidant defense system.
Biochemical and Physiological Effects
Studies have shown that N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has a number of biochemical and physiological effects in the body. For example, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to reduce the production of inflammatory compounds such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide is stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of interest is the development of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the optimization of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide and its potential applications in agriculture and environmental science.
Conclusion
In conclusion, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine, agriculture, and environmental science. While the mechanism of action of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, it has been found to have anti-inflammatory and antioxidant properties and has shown promise in animal models of Alzheimer's disease. Further research is needed to fully understand the potential of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide and to develop it into a useful tool for various applications.

Synthesis Methods

N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxaldehyde with ethylenediamine, followed by the addition of 3-chloro-1-propanol. The resulting product is then purified through recrystallization to obtain N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide in its pure form.

Scientific Research Applications

N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's disease. In agriculture, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its ability to enhance crop growth and yield. In environmental science, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have the potential to remove heavy metals and other pollutants from soil and water.

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-7-3-6-13-10(16)11(17)14-8-9-4-1-2-5-12-9/h1-2,4-5,15H,3,6-8H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUJOSRNBLNROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-N'-(pyridin-2-ylmethyl)oxamide

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